molecular formula C17H23ClN2O4 B3038674 2-(4-Boc-piperazinyl)-2-(4-chloro-phenyl)acetic acid CAS No. 885273-01-8

2-(4-Boc-piperazinyl)-2-(4-chloro-phenyl)acetic acid

Cat. No. B3038674
M. Wt: 354.8 g/mol
InChI Key: GKUSLBONTUGQJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Boc-piperazinyl)-2-(4-chloro-phenyl)acetic acid is a compound that features a piperazine moiety protected by a tert-butoxycarbonyl (Boc) group, and a phenyl ring substituted with a chlorine atom. This structure is indicative of a molecule that could be involved in medicinal chemistry as a building block for more complex molecules with potential biological activity.

Synthesis Analysis

The synthesis of related piperazine derivatives has been reported, where the optimization of substituents on the nitrogen of the piperidine ring was crucial. For instance, the introduction of fluorine-substituted tert-butoxycarbonyl groups led to the identification of potent inhibitors with good enzyme and cell-based assay activities . Although the specific synthesis of 2-(4-Boc-piperazinyl)-2-(4-chloro-phenyl)acetic acid is not detailed, similar synthetic routes could be employed, involving protection of the piperazine nitrogen, followed by the introduction of the chlorophenyl acetic acid moiety.

Molecular Structure Analysis

The molecular structure of related compounds, such as 1-[(4-Chlorophenyl)(phenyl)methyl]piperazine, has been analyzed, revealing a chair conformation of the piperazine ring and the presence of disorder in the chlorine atoms. This suggests that the piperazine moiety in 2-(4-Boc-piperazinyl)-2-(4-chloro-phenyl)acetic acid would likely adopt a similar conformation, which could influence its binding properties in biological systems .

Chemical Reactions Analysis

The reactivity of the Boc-protected piperazine can be inferred from studies on similar compounds. For example, the Boc group is known to be a protecting group that can be removed under acidic conditions, allowing for further functionalization of the piperazine nitrogen. The presence of the chlorophenyl group could also allow for nucleophilic substitution reactions, potentially leading to the formation of new carbon-nitrogen bonds .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-(4-Boc-piperazinyl)-2-(4-chloro-phenyl)acetic acid are not provided, related compounds have been shown to form extensive hydrogen bonding networks in the solid state, contributing to their stability and solid-state properties. The Boc group is known to confer steric bulk and influence the solubility and overall reactivity of the molecule .

Scientific Research Applications

Synthesis and Derivative Formation

  • A study by Acharyulu et al. (2009) involved the synthesis of novel 2-(2-(4-((3,4-Dihydro-4-oxo-3-aryl quinazolin-2-yl)methyl)piperazin-1-yl)acetoyloxy)-2-phenyl acetic acid esters. These compounds were created using stereoselective diazotization and esterification processes, highlighting the versatility of piperazine derivatives in chemical synthesis (Acharyulu et al., 2009).

Pharmaceutical Research

  • Cetirizine, a derivative of a related compound, has been studied for its effectiveness as a piperazine antihistamine. It's a selective H1 histamine receptor antagonist used in treating urticaria and allergic rhinitis (Arlette, 1991).

Antimicrobial Applications

  • Patel and Mistry (2004) researched the synthesis of novel sulphoamides from piperazinyl compounds, evaluating their antibacterial efficacy. This study underscores the potential of piperazinyl derivatives in developing new antibacterial agents (Patel & Mistry, 2004).

Stability Studies

  • Research by Gendugov et al. (2021) focused on the stability of a specific piperazinyl-quinazolin-4(3Н)-one derivative under stressful conditions. Their findings are crucial for understanding the stability and degradation pathways of these compounds, which is essential in pharmaceutical development (Gendugov et al., 2021).

properties

IUPAC Name

2-(4-chlorophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN2O4/c1-17(2,3)24-16(23)20-10-8-19(9-11-20)14(15(21)22)12-4-6-13(18)7-5-12/h4-7,14H,8-11H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKUSLBONTUGQJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901142422
Record name α-(4-Chlorophenyl)-4-[(1,1-dimethylethoxy)carbonyl]-1-piperazineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901142422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Boc-piperazinyl)-2-(4-chloro-phenyl)acetic acid

CAS RN

885273-01-8
Record name α-(4-Chlorophenyl)-4-[(1,1-dimethylethoxy)carbonyl]-1-piperazineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885273-01-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-(4-Chlorophenyl)-4-[(1,1-dimethylethoxy)carbonyl]-1-piperazineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901142422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-(4-Boc-piperazinyl)-2-(4-chloro-phenyl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(4-Boc-piperazinyl)-2-(4-chloro-phenyl)acetic acid
Reactant of Route 3
Reactant of Route 3
2-(4-Boc-piperazinyl)-2-(4-chloro-phenyl)acetic acid
Reactant of Route 4
Reactant of Route 4
2-(4-Boc-piperazinyl)-2-(4-chloro-phenyl)acetic acid
Reactant of Route 5
2-(4-Boc-piperazinyl)-2-(4-chloro-phenyl)acetic acid
Reactant of Route 6
2-(4-Boc-piperazinyl)-2-(4-chloro-phenyl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.